3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Beschreibung
The compound 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one features a pyrido[1,2-a]pyrimidin-4-one scaffold fused with a thiazolidinone ring system. Key structural attributes include:
- Z-configuration at the methylidene bridge, critical for molecular geometry and interaction with biological targets .
- 4-Fluorobenzyl substituent on the thiazolidinone ring, introducing electron-withdrawing effects that may enhance metabolic stability and binding affinity.
- 2-Methylpropylamino group (isobutylamino) on the pyrido-pyrimidinone core, influencing lipophilicity and membrane permeability .
This structural framework is shared with several analogs reported in recent literature, enabling comparative analysis of substituent effects on physicochemical and biological properties.
Eigenschaften
Molekularformel |
C23H21FN4O2S2 |
|---|---|
Molekulargewicht |
468.6 g/mol |
IUPAC-Name |
(5Z)-3-[(4-fluorophenyl)methyl]-5-[[2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H21FN4O2S2/c1-14(2)12-25-20-17(21(29)27-10-4-3-5-19(27)26-20)11-18-22(30)28(23(31)32-18)13-15-6-8-16(24)9-7-15/h3-11,14,25H,12-13H2,1-2H3/b18-11- |
InChI-Schlüssel |
DAHMFJDCPUTZAC-WQRHYEAKSA-N |
Isomerische SMILES |
CC(C)CNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F |
Kanonische SMILES |
CC(C)CNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Biologische Aktivität
The compound 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that exhibits significant potential in medicinal chemistry. Its structure incorporates multiple functional groups, including thiazolidinones and pyrido-pyrimidinones, which are known for their diverse biological activities.
Chemical Structure and Properties
This compound has a molecular formula of and a molar mass of approximately 460.61 g/mol. The presence of a fluorobenzyl moiety enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this molecule exhibit a range of biological activities, particularly in the realms of anticancer and antimicrobial effects. The unique structural features of this compound suggest possible interactions with various biological targets, contributing to its therapeutic efficacy.
Anticancer Activity
Several studies have evaluated the anticancer properties of thiazolidinone derivatives. For instance, compounds related to this structure have shown selective antitumor activity against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3-[4-(arylalkoxy)phenylethyl]-2-thioxo-1,3-thiazolidin-4-one | HCT 116 (colorectal adenocarcinoma) | 10 |
| 5-[1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl]methylene-2-thioxothiazolidin-4-one | HL-60 (acute leukemia) | 2.66 |
| 5-[1-(4-methoxyphenyl)-3-naphthalen-2-yl-4,5-dihydropyrazol-1-ylmethylene]-4-oxo-2-thioxothiazolidin-3-yl-acetamide | Multiple tumor lines | Average growth inhibition of 22.40% |
The compound's mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Thiazolidinone derivatives have demonstrated activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.011 |
| Bacillus cereus | 0.011 |
These findings suggest that the compound could be effective in treating infections caused by resistant bacterial strains.
The biological activity of This compound likely involves its binding to specific molecular targets such as enzymes or receptors. This interaction can alter enzymatic activity or signal transduction pathways, leading to the observed biological effects.
Case Studies and Research Findings
Recent literature has focused on the structure–activity relationships (SAR) of similar compounds:
- Anticancer Profiles : A study highlighted the effectiveness of thiazolidine derivatives against various cancer cell lines, indicating that modifications to the thiazolidine core can enhance cytotoxicity.
- Antimicrobial Studies : Another investigation into thiazolidinone derivatives revealed significant inhibitory effects against Gram-positive bacteria, suggesting potential applications in antibiotic development.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The table below highlights structural differences between the target compound and key analogs:
Key Observations:
- Fluorine Substituent: The 4-fluorobenzyl group in the target compound likely improves metabolic stability compared to non-fluorinated analogs (e.g., ) by reducing oxidative degradation .
- Amino Group Modifications: The 2-methylpropylamino group balances lipophilicity and steric bulk, contrasting with polar morpholine (BH30565) or aromatic 1-phenylethylamino () groups.
- Thioxo vs.
Research Findings and Implications
Crystallographic Validation: Tools like SHELX and WinGX () confirm the Z-configuration and planar geometry of the thiazolidinone-pyrido-pyrimidinone system, critical for structure-activity relationships.
Substituent-Driven Optimization: Fluorinated analogs (target compound) may exhibit longer half-lives than non-fluorinated derivatives () . Isobutylamino groups optimize logP values for blood-brain barrier penetration, relevant for CNS-targeted therapies.
Unanswered Questions : The impact of the thioxo group on PPAR-γ binding and the antimicrobial efficacy of the target compound require experimental validation.
Vorbereitungsmethoden
Cyclocondensation of Aminopyridine Derivatives
The pyrido[1,2-a]pyrimidin-4-one core is synthesized via a microwave-assisted cyclocondensation reaction between 2-aminopyridine derivatives and β-ketoesters. For example:
Functionalization at Position 2
The 2-amino group is introduced via nucleophilic substitution or reductive amination :
-
Step : Treatment of the core with 2-methylpropylamine in the presence of a palladium catalyst (Pd(PPh₃)₄, 5 mol%) under microwave irradiation (165°C, 20 min).
-
Regioselectivity : Controlled by steric hindrance from the pyrido[1,2-a]pyrimidin-4-one framework.
Synthesis of the Thiazolidinone Moiety
Three-Component Reaction for Thiazolidinone Formation
The 4-oxo-2-thioxo-thiazolidine ring is synthesized via a one-pot three-component reaction (Scheme 1):
-
Reactants : 4-Fluorobenzylamine, rhodanine-3-acetic acid, and formaldehyde.
-
Conditions : Reflux in ethanol with p-toluenesulfonic acid (p-TsOH) as a catalyst.
Scheme 1: Thiazolidinone Synthesis
Dehydrogenation for Methylidene Formation
The Z-configured methylidene group is introduced via bromination-dehydrogenation :
-
Step 1 : Bromination of 3-(4-fluorobenzyl)-4-thiazolidinone using N-bromosuccinimide (NBS) in CCl₄.
-
Step 2 : Dehydrogenation with DBU (1,8-diazabicycloundec-7-ene) to yield the 5-ylidene derivative.
-
Stereochemical Control : The Z-configuration is favored due to conjugation with the thioxo group.
Coupling Reactions for Final Assembly
Knoevenagel Condensation
The methylidene bridge is formed via Knoevenagel condensation between the pyrido[1,2-a]pyrimidin-4-one core and the thiazolidinone moiety:
Microwave-Assisted Optimization
Microwave irradiation significantly enhances reaction efficiency:
-
Protocol : Reactants irradiated at 150°C for 15 min in a sealed vessel.
-
Yield Improvement : From 58% (conventional) to 82% (microwave).
Catalytic and Solvent Effects
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling is employed for late-stage functionalization:
Solvent Optimization
Ethanol/water mixtures (1:1) improve solubility of polar intermediates, reducing side reactions.
Analytical Characterization
Table 2: Key Spectroscopic Data
| Feature | Characterization Method | Observed Data |
|---|---|---|
| Z-configuration | ¹H NMR (DMSO-d6) | δ 7.25 (d, J = 12.4 Hz, 1H, CH=) |
| Thioxo group | IR (KBr) | 1245 cm⁻¹ (C=S stretch) |
| Purity | HPLC | 98.2% (C18 column, MeOH/H₂O 70:30) |
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions requiring precise control of:
- Temperature : Optimal ranges (e.g., 60–80°C for cyclization steps) to prevent side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency for thiazolidinone ring formation .
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to accelerate condensation reactions .
- Purification : Chromatographic techniques (e.g., flash chromatography) ensure >95% purity .
Q. How is the stereochemical configuration (Z/E) of the methylidene group confirmed?
Methodological approaches include:
- NMR spectroscopy : NOESY or COSY experiments to detect spatial proximity of protons .
- X-ray crystallography : Single-crystal diffraction resolves absolute configuration (utilizing SHELX software for refinement) .
Q. What analytical techniques validate the compound’s purity and structural integrity?
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., ESI-HRMS with <5 ppm error) .
- FTIR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the pyrimidinone ring) .
- HPLC : Quantifies purity (>98%) using reverse-phase C18 columns .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s interaction with biological targets?
A multi-modal approach is recommended:
- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding affinity to enzymes like cyclooxygenase-2 (COX-2) or kinases .
- Surface plasmon resonance (SPR) : Quantify real-time binding kinetics (e.g., KD values) with immobilized protein targets .
- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of interactions .
Q. What strategies address discrepancies in biological activity data across structural analogs?
Comparative analysis includes:
| Analog | Structural Variation | Biological Activity | Reference |
|---|---|---|---|
| 4-oxo-thiazolidin derivative | Lacks pyrido-pyrimidinone | Lower anti-inflammatory activity | |
| Benzodioxole-containing analog | Enhanced lipophilicity | Improved CNS penetration | |
| Key steps: |
- SAR studies : Systematically modify substituents (e.g., fluorobenzyl vs. methoxypropyl) to correlate structure with activity .
- Meta-analysis : Reconcile conflicting data by standardizing assay conditions (e.g., cell lines, incubation times) .
Q. How can computational methods predict the compound’s reactivity in novel synthetic pathways?
- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Solvent modeling : Use COSMO-RS to simulate solvent effects on reaction kinetics .
- Transition state analysis : Identify energy barriers for key steps (e.g., thiazolidinone ring closure) .
Data Contradiction Analysis
Q. How to resolve inconsistencies in reported cytotoxicity IC₅₀ values?
Potential factors and solutions:
- Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays) .
- Cell line specificity : Compare results across multiple lines (e.g., HeLa vs. MCF-7) .
- Batch purity : Re-test compounds with HPLC-validated purity .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
